![molecular formula C16H12O4 B14743235 2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid CAS No. 6287-94-1](/img/structure/B14743235.png)
2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-ylmethylene)malonic acid is an organic compound that features a biphenyl group attached to a methylene malonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-ylmethylene)malonic acid typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment to Methylene Malonic Acid: The biphenyl group is then attached to methylene malonic acid through a condensation reaction. This involves the reaction of the biphenyl aldehyde with malonic acid in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-ylmethylene)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-4-ylmethylene)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethylene)malonic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The biphenyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Malonic Acid: A simpler dicarboxylic acid with similar reactivity but lacking the biphenyl group.
Diethyl Malonate: An ester derivative of malonic acid used in similar synthetic applications.
Biphenyl: A simpler aromatic compound without the malonic acid moiety.
Uniqueness
2-([1,1’-Biphenyl]-4-ylmethylene)malonic acid is unique due to the presence of both the biphenyl group and the methylene malonic acid moiety
特性
CAS番号 |
6287-94-1 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
2-[(4-phenylphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)14(16(19)20)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) |
InChIキー |
VUKIGYZXHRSZFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


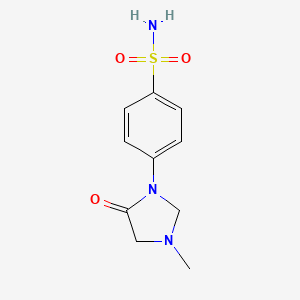

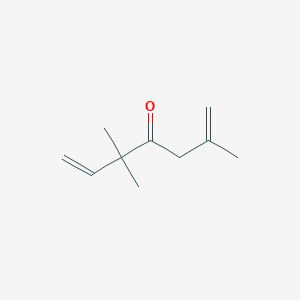
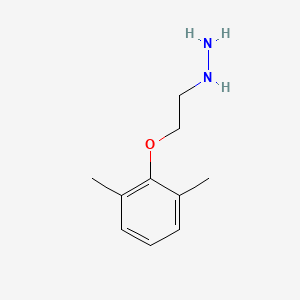


![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
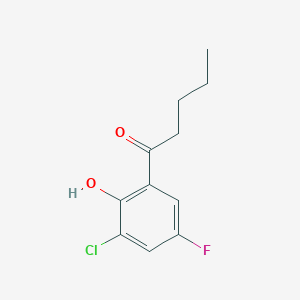
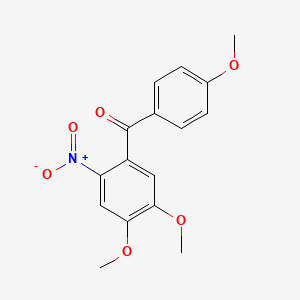
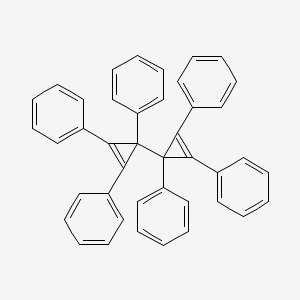

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
